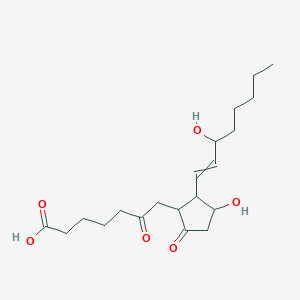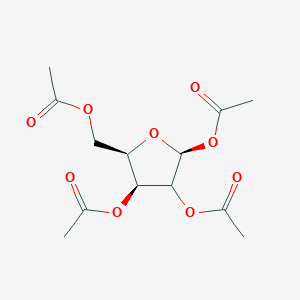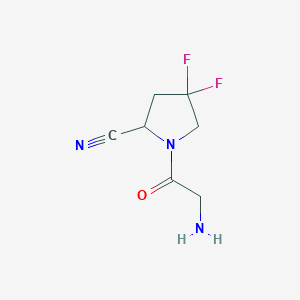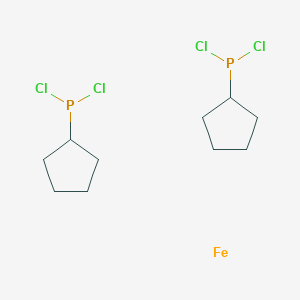
dichloro(cyclopentyl)phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(cyclopentyl)phosphane;iron is a compound that belongs to the class of organophosphorus compounds It features a cyclopentyl group attached to a phosphorus atom, which is further bonded to two chlorine atoms and an iron center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentylmagnesium bromide with phosphorus trichloride, followed by the introduction of an iron source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in the presence of anhydrous ether to form cyclopentylmagnesium bromide.
Reaction with Phosphorus Trichloride: Cyclopentylmagnesium bromide is then reacted with phosphorus trichloride to form dichloro(cyclopentyl)phosphane.
Introduction of Iron: Finally, an iron source, such as iron(II) chloride, is introduced to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(cyclopentyl)phosphane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under an inert atmosphere.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dichloro(cyclopentyl)phosphane;iron has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of dichloro(cyclopentyl)phosphane;iron involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- Bis(diphenylphosphino)ferrocene palladium(II)chloride dichloromethane complex
Uniqueness
Dichloro(cyclopentyl)phosphane;iron is unique due to its specific combination of a cyclopentyl group, phosphorus, chlorine, and iron. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific catalytic and synthetic applications.
Eigenschaften
Molekularformel |
C10H18Cl4FeP2 |
|---|---|
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
dichloro(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/2C5H9Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*5H,1-4H2; |
InChI-Schlüssel |
ZPPHGZTYPNFKCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)P(Cl)Cl.C1CCC(C1)P(Cl)Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)

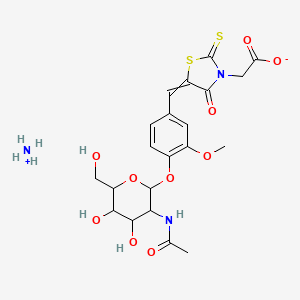
![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
